molecular formula NiSn2 B14716193 CID 71351906

CID 71351906

Cat. No.: B14716193
M. Wt: 296.11 g/mol
InChI Key: IURVRMCQERYDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 71351906 is a chemical compound whose structural and functional characteristics have been partially elucidated through chromatographic and spectrometric analyses. As depicted in Figure 1 of , its chemical structure includes distinct functional groups, though exact stereochemical details remain unspecified. The compound was isolated from CIEO (an essential oil or extract, abbreviated here per the source), as demonstrated by vacuum distillation fractionation, where it exhibited variable concentrations across fractions . Gas chromatography-mass spectrometry (GC-MS) confirmed its molecular ion profile, with characteristic fragmentation patterns supporting its identification .

Properties

Molecular Formula

NiSn2

Molecular Weight

296.11 g/mol

InChI

InChI=1S/Ni.2Sn

InChI Key

IURVRMCQERYDSG-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Sn].[Sn]

Origin of Product

United States

Preparation Methods

The preparation of CID 71351906 involves specific synthetic routes and reaction conditions. The synthetic methods typically include the use of pyrimidine-fused ring compounds. The preparation method involves dissolving organic amine in a solvent, adding dianhydride, stirring, dissolving, and reacting . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound.

Chemical Reactions Analysis

CID 71351906 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .

Scientific Research Applications

CID 71351906 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used to study cellular processes and molecular interactionsIn industry, it can be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 71351906 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oscillatoxin Derivatives

CID 71351906 shares a structural resemblance to oscillatoxin derivatives, a class of marine natural products (Figure 1, ). For instance:

  • Oscillatoxin D (CID 101283546) : Features a macrocyclic lactone core with hydroxyl and methyl substituents, distinct from this compound’s aromatic or heterocyclic motifs .
  • 30-Methyl-oscillatoxin D (CID 185389) : Differs in alkylation patterns, suggesting divergent synthetic pathways and bioactivity profiles compared to this compound .

Key Contrasts :

  • Functional Groups : Oscillatoxins prioritize lactone/ether rings, while this compound’s structure (per GC-MS) implies nitro or methoxy substituents .
  • Biosynthetic Origin: Oscillatoxins derive from marine cyanobacteria, whereas this compound is plant-derived (implied by CIEO source) .

Comparative Properties :

Property This compound CID 57416287 (CAS 1254115-23-5)
Molecular Formula Undisclosed C₇H₁₄N₂O
Log Po/w Not reported 0.03 (consensus)
Solubility Likely moderate (GC-MS) 86.7 mg/mL (very soluble)
Synthetic Pathway Natural extraction K₂CO₃-mediated coupling

However, this compound’s natural origin may limit scalability compared to CID 57416287’s optimized synthetic routes .

Methodological Considerations and Limitations

  • Analytical Techniques : this compound’s identification relied on GC-MS and fractionation (), whereas oscillatoxins and synthetic analogues were characterized via LC-ESI-MS and multistep synthesis . Disparities in methodology complicate direct comparisons.
  • Data Gaps : Pharmacokinetic data (e.g., BBB permeability, CYP inhibition) are unavailable for this compound, unlike CID 57416287 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.